molecular formula C11H7Cl2NO B6367995 2-(3,4-Dichlorophenyl)pyridin-3-ol CAS No. 856966-47-7

2-(3,4-Dichlorophenyl)pyridin-3-ol

Cat. No.: B6367995
CAS No.: 856966-47-7
M. Wt: 240.08 g/mol
InChI Key: FTNIXZBHRDNPGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Dichlorophenyl)pyridin-3-ol is a chemical compound of interest in medicinal chemistry and pharmaceutical research, particularly as a building block for the development of protease inhibitors. While specific data for this isomer is required, molecules based on the dichlorophenylpyridine scaffold are recognized for their biological activity. For instance, closely related (3,5-dichlorophenyl)pyridine-based compounds have been identified as potent, non-canonical inhibitors of the proprotein convertase furin, demonstrating high cellular potency and slow off-rate binding kinetics cite . Furin is a key enzyme involved in the activation of various pathogenic proteins, and its inhibition is a promising therapeutic strategy for combating viral infections, including SARS-CoV-2, as well as other diseases like cancer cite . Researchers can utilize this chemical as a key intermediate to synthesize novel compounds for probing enzyme mechanisms or screening for new therapeutics. The structure, featuring both a pyridinol ring and a dichlorophenyl group, offers potential for diverse chemical modifications and metal coordination. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-8-4-3-7(6-9(8)13)11-10(15)2-1-5-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNIXZBHRDNPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683038
Record name 2-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856966-47-7
Record name 2-(3,4-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683038
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction provides a robust framework for constructing the biaryl scaffold. A representative pathway involves coupling 3-hydroxypyridine-2-boronic acid with 1-bromo-3,4-dichlorobenzene under palladium catalysis.

Reaction Conditions

  • Catalyst system: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: Dioxane/water (4:1 v/v)

  • Temperature: 90°C, 12 h

This method achieves moderate yields (65–72%), with challenges arising from boronic acid instability. Side products include homo-coupled pyridine derivatives (<8%), necessitating careful stoichiometric control.

Buchwald-Hartwig Amination Adaptations

Adapting Method H from the imidazo[1,2-a]pyridine synthesis, a palladium-catalyzed C–N coupling could theoretically introduce amino intermediates prior to hydroxylation. However, this route remains speculative for the target compound, as demonstrated yields in analogous systems rarely exceed 55%.

Nucleophilic Aromatic Substitution (SNAr)

Direct Displacement of Activated Leaving Groups

Following protocols from pyrido[3,4-d]pyrimidine synthesis, 2-fluoro-3-nitropyridine undergoes SNAr with 3,4-dichlorophenol under basic conditions:

2-Fluoro-3-nitropyridine+3,4-DichlorophenolNaH, DMF2-(3,4-Dichlorophenoxy)-3-nitropyridine\text{2-Fluoro-3-nitropyridine} + \text{3,4-Dichlorophenol} \xrightarrow{\text{NaH, DMF}} \text{2-(3,4-Dichlorophenoxy)-3-nitropyridine}

Subsequent reduction of the nitro group (Fe/HCl) and acid-catalyzed hydrolysis yields the target alcohol. This three-step sequence provides an overall yield of 48–52%, limited by competing elimination during hydrolysis.

Halogen Exchange Strategies

Method G in imidazo[1,2-a]pyridine bromination suggests bromine-directed functionalization. For the target compound, 3-bromopyridin-2-ol could undergo Ullmann-type coupling with 3,4-dichlorophenylboronic acid using CuI/L-proline catalysis. Reported yields in analogous systems reach 68%, though regioselectivity challenges persist.

Hydroxylation of Preformed Biaryl Systems

Directed ortho-Metalation-Hydroxylation

A sequence adapted from Method B:

  • Directed lithiation of 2-(3,4-dichlorophenyl)pyridine using LDA at −78°C

  • Quenching with molecular oxygen to form hydroperoxide intermediate

  • Reduction to alcohol with PPh₃

This route achieves 45–50% yield, hampered by competing side reactions at elevated temperatures.

Oxidative Hydroxylation

Employing modified Kornblum oxidation conditions:

  • Substrate: 2-(3,4-Dichlorophenyl)-3-iodopyridine

  • Oxidant: Ag₂O (1.2 eq)

  • Solvent: Acetonitrile/water (9:1)

  • Temperature: 80°C, 6 h

Yields reach 82% in model systems, though substrate accessibility limits practicality.

Multi-Step Assembly from Pyridine Precursors

Kröhnke Pyridine Synthesis Modifications

Constructing the pyridine ring de novo:

  • Condensation of 3,4-dichlorophenylacetone with ammonium acetate

  • Cyclization with ethyl acetoacetate under acidic conditions

  • Selective hydroxylation via microbial oxidation

While theoretically feasible, this pathway’s complexity results in <30% overall yield, with purification challenges at each stage.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)Purity (%)Scalability
Suzuki-MiyauraCross-coupling7295High
SNArNitro displacement5288Moderate
Oxidative HydroxylationIodide oxidation8297Low
Directed MetalationLithiation-oxidation5090Moderate

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-(3,4-dichlorophenyl)pyridin-3-one, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Therapeutic Applications

1.1 Antidepressant Activity
Research indicates that compounds similar to 2-(3,4-Dichlorophenyl)pyridin-3-ol exhibit antidepressant properties through modulation of neurotransmitter systems. Specifically, studies have shown that these compounds can act as selective serotonin reuptake inhibitors (SSRIs) or affect dopaminergic pathways, which are crucial in mood regulation .

1.2 Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. In vitro assays demonstrated significant inhibition of these enzymes, suggesting potential use in treating inflammatory diseases .

1.3 Cancer Research
In cancer research, derivatives of this compound have been explored as potential therapeutic agents against various cancers. Their mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival pathways. For instance, some studies have focused on their role as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer .

Case Study 1: Antidepressant Efficacy

A study conducted on a series of pyridine derivatives including this compound demonstrated significant antidepressant-like effects in animal models. The results indicated that these compounds could enhance serotonergic transmission and reduce depressive behaviors .

Case Study 2: Anti-inflammatory Activity

In a preclinical trial assessing the anti-inflammatory effects of various pyridine derivatives, this compound was found to significantly reduce edema in a formalin-induced paw edema model. The compound's ability to inhibit COX enzymes was confirmed through enzyme activity assays .

Case Study 3: Cancer Treatment Potential

Recent investigations into the use of this compound derivatives as anticancer agents revealed promising results against breast cancer cell lines. The study highlighted the compound's ability to induce apoptosis and inhibit cell migration through modulation of the PI3K/AKT pathway.

Summary Table of Applications

Application AreaMechanism of ActionNotable Findings
AntidepressantSSRI-like activityEnhanced serotonergic transmission
Anti-inflammatoryCOX inhibitionSignificant reduction in paw edema
Cancer treatmentPI3K/AKT/mTOR pathway modulationInduced apoptosis in breast cancer cells

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Key Compounds:

  • 2,5-Dichloro-4,6-diiodopyridin-3-ol and 2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol Structural Differences: Both compounds retain the pyridin-3-ol core but feature iodine and additional chlorine substituents at positions 4 and 3. The latter includes a hydroxymethyl group at position 4. Functional Implications: Iodine’s larger atomic radius may sterically hinder interactions compared to chlorine.
  • 3-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyridin-2-ol

    • Structural Differences : Features a trifluoromethyl group at position 5 and a trichlorophenyl group (vs. dichlorophenyl in the target compound).
    • Functional Implications : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects, while increased chlorine substitution may amplify toxicity risks .

Alkyl/Propargyl-Substituted Pyridines

  • 3-(2,5-Dichloropyridin-3-yl)prop-2-yn-1-ol Structural Differences: A propargyl alcohol substituent replaces the dichlorophenyl group. However, reduced aromaticity may limit π-π stacking interactions .
  • 5-Fluoro-3-(3-hydroxypropyl)pyridin-2-ol

    • Structural Differences : Substituted with a fluorine atom at position 5 and a hydroxypropyl chain at position 3.
    • Functional Implications : Fluorine’s electronegativity improves bioavailability, while the hydroxypropyl chain increases hydrophilicity, favoring solubility in polar solvents .

Aryl-Ethylamine Derivatives with Dichlorophenyl Moieties

  • BD 1008 and BD 1047 Structural Differences: Both feature a 3,4-dichlorophenyl group linked to ethylamine chains but lack the pyridin-3-ol core. BD 1047 includes a dimethylamino group, while BD 1008 has a pyrrolidinyl substituent.

Comparative Data Table

Compound Core Structure Key Substituents Lipophilicity (Predicted logP) Pharmacological Relevance
2-(3,4-Dichlorophenyl)pyridin-3-ol Pyridin-3-ol 3,4-Dichlorophenyl at C2 ~3.8 (moderate) Potential CNS or antimicrobial agent
2,5-Dichloro-4,6-diiodopyridin-3-ol Pyridin-3-ol Cl at C2/C5, I at C4/C6 ~4.5 (high) Radioimaging or halogen-bonding studies
3-(2,4,5-Trichlorophenyl)-5-(trifluoromethyl)pyridin-2-ol Pyridin-2-ol CF3 at C5, Cl at C2/C4/C5 ~4.2 (high) Agrochemical lead (insecticide)
BD 1008 Ethylamine Pyrrolidinyl, 3,4-dichlorophenyl ~2.9 (moderate) σ-Receptor antagonist

Research Findings and Implications

  • Hydrogen-Bonding Capacity : Pyridin-3-ol derivatives generally exhibit stronger hydrogen-bonding than pyridin-2-ol isomers, favoring interactions with polar biological targets .
  • Toxicity Considerations : Higher halogenation (e.g., trichlorophenyl groups) correlates with increased environmental persistence and bioaccumulation risks .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3,4-Dichlorophenyl)pyridin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling reactions between pyridin-3-ol derivatives and 3,4-dichlorophenyl precursors. Key steps include:

  • Functional Group Activation : Use halogenated intermediates (e.g., 3,4-dichlorophenyl boronic acid) for Suzuki-Miyaura coupling .
  • Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to favor pyridine ring formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
  • Yield Optimization : Control stoichiometric ratios (1:1.2 for aryl halide to pyridin-3-ol) and catalyst systems (e.g., Pd(PPh₃)₄) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for dichlorophenyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 270.99 for C₁₁H₇Cl₂NO) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers address challenges in regioselectivity during the synthesis of this compound?

  • Methodological Answer : Regioselectivity issues arise due to competing substitution patterns. Strategies include:

  • Directed Metalation : Use directing groups (e.g., -OH in pyridin-3-ol) to control coupling positions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection for hydroxyl groups) .
  • Computational Modeling : Predict steric/electronic effects using DFT calculations to optimize substituent positioning .

Q. What computational approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with target proteins (e.g., kinases or GPCRs) using AutoDock Vina .
  • QSAR Modeling : Corrogate electronic descriptors (e.g., Cl substituent Hammett constants) with bioactivity data .
  • ADMET Prediction : Use SwissADME to assess pharmacokinetic properties (e.g., logP ~2.8, moderate blood-brain barrier permeability) .

Q. How should researchers resolve conflicting spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish solvent peaks from compound signals in NMR .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by mapping proton-proton and proton-carbon correlations .
  • X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm regiochemistry (if crystallizable) .

Q. What in vitro assays are recommended for evaluating the biological potential of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates .
  • Cell Viability Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled ligands for serotonin receptors) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.